4-Fluorobenzotrichloride

Overview

Description

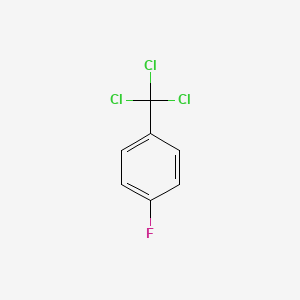

4-Fluorobenzotrichloride (CAS 402-42-6) is a halogenated aromatic compound with the molecular formula C₇H₄Cl₃F and a molecular weight of 213.465 g/mol. Key physical properties include:

This compound is widely used as an intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals. Its trichloromethyl group (-CCl₃) and fluorine substituent confer unique reactivity, enabling applications in cross-coupling reactions and as a precursor for fluorinated derivatives .

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Fluorobenzotrichloride can be synthesized through the reaction of chlorotrifluoromethane with fluorinated hydrocarbons. The process involves the following steps:

Chlorination: Chlorotrifluoromethane is reacted with a fluorinated hydrocarbon in the presence of a catalyst to produce this compound.

Purification: The crude product is purified through distillation to obtain the desired compound with high purity.

Industrial Production Methods

In industrial settings, the production of this compound typically involves large-scale chlorination processes. The reaction conditions are carefully controlled to ensure high yield and purity. The process includes:

Reaction Unit Setup: The reaction unit is prepared by placing the starting materials and catalysts.

Chlorine Gas Introduction: Chlorine gas is introduced into the reaction unit, and the reaction is initiated by heating.

Continuous Addition of Initiator: An initiator suspension is added continuously during the reaction to maintain the reaction rate.

Temperature and Pressure Control: The reaction is carried out at elevated temperatures (90°C to 105°C) and pressures (2.2 MPa to 2.7 MPa) to ensure optimal conditions.

Chemical Reactions Analysis

Types of Reactions

4-Fluorobenzotrichloride undergoes various chemical reactions, including:

Substitution Reactions: It can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.

Oxidation Reactions: It can be oxidized to form corresponding fluorinated benzoic acids.

Reduction Reactions: It can be reduced to form fluorinated benzyl alcohols.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and other strong bases. The reactions are typically carried out in polar solvents such as dimethyl sulfoxide or ethanol.

Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.

Major Products Formed

Substitution: Fluorinated benzyl derivatives.

Oxidation: Fluorinated benzoic acids.

Reduction: Fluorinated benzyl alcohols.

Scientific Research Applications

Pharmaceutical Applications

1. Synthesis of Pharmaceutical Intermediates

4-Fluorobenzotrichloride serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. Its derivatives are often employed in the production of medications targeting a range of health conditions, including cancer and infectious diseases. The compound's reactivity allows it to participate in nucleophilic substitution reactions, facilitating the formation of more complex structures essential for drug development .

2. Case Studies

- Anticancer Agents : Research has demonstrated that derivatives synthesized from this compound exhibit significant anticancer properties. For instance, compounds modified from this precursor have shown efficacy against specific cancer cell lines, suggesting potential therapeutic applications .

- Antibiotic Development : A study highlighted the role of this compound in developing novel antibiotics. The compound's unique chemical structure allows for modifications that enhance antibacterial activity while minimizing resistance development .

Agrochemical Applications

1. Pesticide Development

The compound is also utilized in the agrochemical industry for synthesizing pesticides. Its derivatives have been formulated into products that effectively target pests while being less harmful to non-target organisms. This application is critical for sustainable agriculture practices .

2. Herbicide Formulations

In addition to pesticides, this compound is involved in creating herbicides that control unwanted vegetation without adversely affecting crops. The selectivity of these formulations is a significant advantage in agricultural management .

Summary Table of Applications

| Application Area | Specific Use | Notable Findings |

|---|---|---|

| Pharmaceuticals | Intermediate for drug synthesis | Efficacy against cancer cell lines |

| Antibiotic development | Potential to combat antibiotic resistance | |

| Agrochemicals | Pesticide formulation | Effective pest control with reduced non-target harm |

| Herbicide development | Selective control over unwanted vegetation |

Mechanism of Action

The mechanism of action of 4-fluorobenzotrichloride involves its interaction with nucleophiles and electrophiles. The compound’s fluorine atom enhances its reactivity, allowing it to participate in various chemical reactions. The molecular targets and pathways involved include:

Nucleophilic Attack: The chlorine atoms in this compound are susceptible to nucleophilic attack, leading to substitution reactions.

Electrophilic Addition: The compound can also undergo electrophilic addition reactions due to the presence of the electron-withdrawing fluorine atom.

Comparison with Similar Compounds

3,3'-Dimethyl-4''-Fluorobenzaurin

Molecular Formula: C₂₁H₁₇FO₂ Molecular Weight: 320 g/mol Synthesis: Derived from 4-Fluorobenzotrichloride and 2-methylphenol, yielding 69% as a red solid. Physical Properties:

Comparison :

- Structural Difference : Incorporates a xanthone backbone, unlike the simpler trichloromethyl group in this compound.

- Application : Used in dye synthesis, leveraging the stability of the fluorinated aromatic ring .

4-Fluorobenzoyl Chloride (CAS 403-43-0)

Molecular Formula : C₇H₄ClFO

Molecular Weight : 158.56 g/mol

Key Data :

- Purity : 100% concentration in commercial samples.

- Safety : Requires immediate medical attention upon exposure .

Comparison :

- Reactivity : The acyl chloride (-COCl) group is more reactive toward nucleophiles than the trichloromethyl group.

- Application : Used in peptide coupling and pharmaceutical intermediates, contrasting with this compound’s role in alkylation reactions .

4-(Trichloromethyl)benzoyl Chloride

Molecular Formula: C₈H₄Cl₄O Molecular Weight: 264.88 g/mol Synonym: p-(Trichloromethyl)benzoyl chloride .

Comparison :

- Structure : Combines trichloromethyl and benzoyl chloride groups, enhancing electrophilicity.

- Reactivity : More prone to hydrolysis than this compound due to dual electron-withdrawing groups .

4-Fluorobenzenesulfonyl Chloride

Molecular Formula: C₆H₄ClFO₂S Molecular Weight: 194.61 g/mol Synonyms: p-Fluorobenzenesulfonyl chloride, EINECS 206-493-0 .

Comparison :

- Functional Group : Sulfonyl chloride (-SO₂Cl) vs. trichloromethyl.

- Application : Widely used in sulfonamide drug synthesis, whereas this compound is employed in alkylation or as a fluorinated building block .

2-Chloro-4-Fluoroaniline Hydrochloride

Molecular Formula : C₆H₅ClF₂N

Molecular Weight : 177.57 g/mol

Synthesis : Acid hydrolysis of 4-fluoroarylnitrone yields 38.5% as a green solid .

Comparison :

- Structure : Contains amine (-NH₂) and chloride substituents, differing from the trichloromethyl group.

- Application : Primarily used in antiviral and antibacterial agents, highlighting divergent biological applications compared to this compound’s synthetic utility .

Key Findings and Insights

- Structural Influence : The trichloromethyl group in this compound enhances electrophilicity, making it suitable for Friedel-Crafts alkylation, whereas sulfonyl or acyl chloride derivatives prioritize nucleophilic substitution.

- Fluorine Effect : Fluorine substitution improves thermal stability and bioavailability, a trait shared across all compared compounds .

- Safety Profile : this compound requires precautions (S26, S36/37/39), similar to other halogenated aromatics like 4-Fluorobenzoyl chloride .

Biological Activity

4-Fluorobenzotrichloride (also known as 4-Fluorobenzotrifluoride) is a chemical compound characterized by its unique structure and reactivity. It is widely studied for its biological activities, particularly in medicinal chemistry and biochemical research. This article delves into the biological activity of this compound, highlighting its mechanisms of action, applications in research, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula C7H3Cl3F and features a benzene ring substituted with a fluorine atom and three chlorine atoms. Its chemical structure contributes to its reactivity and interaction with biological systems.

The biological activity of this compound primarily involves its interaction with various enzymes and receptors. The trichloromethyl group is particularly reactive, allowing the compound to participate in nucleophilic aromatic substitution reactions. This reactivity facilitates its role as an inhibitor or modulator in biochemical pathways.

Key Mechanisms:

- Enzyme Inhibition : this compound can inhibit specific enzymes involved in metabolic pathways, which may lead to altered biochemical processes.

- Receptor Interaction : The compound may bind to receptors, influencing signaling pathways that regulate cellular functions.

Applications in Research

This compound has been utilized in various scientific fields, including:

- Medicinal Chemistry : It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting bacterial infections.

- Biochemical Studies : The compound aids in understanding enzyme interactions and metabolic pathways, providing insights into drug development and disease mechanisms.

Case Studies

Several studies have investigated the biological effects of this compound:

-

Enzyme Interaction Studies :

- Research demonstrated that this compound effectively inhibits certain enzymes involved in drug metabolism, impacting the pharmacokinetics of co-administered drugs. This study highlighted the potential for drug-drug interactions when using this compound in therapeutic settings.

- Toxicological Assessments :

Data Table: Biological Activity Summary

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-fluorobenzotrichloride, and what analytical methods validate its purity?

- Synthesis : A common method involves halogen exchange reactions, such as reacting benzotrichloride derivatives with fluorine sources (e.g., hydrogen fluoride) under controlled conditions .

- Purity Validation : Gas chromatography (GC) and nuclear magnetic resonance (NMR) spectroscopy are critical. For example, H NMR signals at δ 2.06–2.31 ppm (methyl groups) and F NMR can confirm structural integrity .

Q. What safety protocols are essential when handling this compound in the lab?

- Handling : Use fume hoods, nitrile gloves, and chemical-resistant aprons. Immediate decontamination of spills with inert absorbents is required.

- First Aid : For skin contact, rinse with water for 15 minutes and remove contaminated clothing. Eye exposure requires prolonged flushing with saline . Store in locked, ventilated cabinets away from moisture .

Q. How is this compound characterized spectroscopically?

- NMR : Key H NMR peaks include aromatic protons (δ 7.2–7.8 ppm) and substituent-specific signals (e.g., methyl groups at δ 2.06–2.31 ppm). F NMR typically shows a singlet near -110 ppm .

- Mass Spectrometry : Molecular ion peaks (e.g., m/z 212 for CHClF) confirm molecular weight, while fragmentation patterns identify structural motifs .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields in this compound-derived syntheses?

- Variables : Temperature (80–120°C), catalyst choice (e.g., Lewis acids like AlCl), and solvent polarity (e.g., dichloromethane vs. toluene) significantly impact yields. Kinetic studies using HPLC can track intermediate formation .

- Case Study : Optimizing the synthesis of 3,3′-dimethyl-4″-fluorobenzaurin achieved 69% yield via recrystallization from p-dichlorobenzene .

Q. What strategies resolve contradictions in reported spectral data or synthetic yields for this compound derivatives?

- Data Reconciliation : Cross-validate results using multiple techniques (e.g., XRD for crystallinity, FTIR for functional groups). For example, discrepancies in F NMR shifts may arise from solvent effects or impurities .

- Reproducibility : Document reaction parameters (e.g., stirring rate, moisture levels) rigorously. Peer-reviewed datasets from PubChem or ECHA provide benchmarks .

Q. What role does this compound play in synthesizing bioactive molecules or materials?

- Medicinal Chemistry : It serves as a precursor for fluorinated benzaurins, which exhibit antitumor activity. Derivatives like 3,3′-dimethyl-4″-fluorobenzaurin are synthesized via Friedel-Crafts alkylation .

- Material Science : Used in preparing fluorinated polymers with enhanced thermal stability. For example, trifluoromethyl groups improve resistance to oxidative degradation .

Q. How do regulatory constraints (e.g., REACH) impact the use of this compound in EU research?

- Compliance : While not listed under REACH Annex XIV (Authorization List), researchers must adhere to Article 67 restrictions on hazardous byproduct disposal. Annual usage thresholds require reporting to ECHA .

Q. Methodological Considerations

- Experimental Design : Use fractional factorial designs to screen variables (e.g., temperature, stoichiometry) efficiently. For toxic intermediates, prioritize in silico toxicity predictions via tools like EPA DSSTox .

- Data Reporting : Include raw spectral data in appendices, with processed results (e.g., integration values, coupling constants) in the main text. Follow IUPAC guidelines for nomenclature .

Properties

IUPAC Name |

1-fluoro-4-(trichloromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4Cl3F/c8-7(9,10)5-1-3-6(11)4-2-5/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOJYLEJZALFLLW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(Cl)(Cl)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4Cl3F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10193194 | |

| Record name | p-Fluoro-alpha,alpha,alpha-trichlorotoluene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10193194 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

402-42-6 | |

| Record name | 1-Fluoro-4-(trichloromethyl)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=402-42-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Fluorobenzotrichloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000402426 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 402-42-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10310 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | p-Fluoro-alpha,alpha,alpha-trichlorotoluene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10193194 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | p-fluoro-α,α,α-trichlorotoluene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.312 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-Fluorobenzotrichloride | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N6PPN85NHB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.